2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-13-7-3-6-12(10-13)19-17(21)14-8-1-4-11-5-2-9-15(16(11)14)18(19)22/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZBKPRJYLMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333410 | |
| Record name | 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7056-69-1 | |
| Record name | 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the use of metal catalysts or catalyst-free processes in water. For instance, the Pomeranz-Fritsch method utilizes aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines . Another method involves the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization . These methods provide efficient routes to synthesize isoquinoline derivatives with high yields and purity.
Chemical Reactions Analysis
2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and copper catalysts, as well as strong acids or bases. For example, the compound can undergo oxidation to form quinones or reduction to form tetrahydroisoquinolines . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and chemical properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are known for their potential as anti-cancer, anti-malarial, and neuroprotective agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of parasite growth in malaria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent-Dependent Physical Properties
Notes:
- Hydroxyphenyl vs. Dimethylaminophenyl: The hydroxyl group enhances hydrogen bonding and acidity (pKa ~5.41 predicted for dimethylamino analog ), whereas the dimethylamino group increases electron-donating capacity, red-shifting absorption spectra in optoelectronic applications .
- Hydroxyethyl vs. Hydroxyphenyl : Hydroxyethyl derivatives (e.g., 7f, 8a–c) exhibit higher solubility in polar solvents due to the flexible ethyl chain, whereas the rigid hydroxyphenyl group in the target compound may improve thermal stability .
Table 2: Antimicrobial and Antiviral Profiles
Notes:
Electronic and Optical Properties
- Fluorescence: The target compound’s hydroxyphenyl group may quench fluorescence compared to dimethylamino-substituted analogs (e.g., NI3 in ), which show strong solvatochromism due to intramolecular charge transfer .
- Nonlinear Optical (NLO) Properties: Schiff-base derivatives (5a–c) exhibit high hyperpolarizability (βtot ~1,500–2,000 a.u.), suggesting the target compound’s hydroxyl group could modulate NLO efficiency .
Structural and Spatial Considerations
- Spatial Arrangement: The benzo[de]isoquinoline core is planar, but substituents like hydroxyphenyl or piperidinyl groups (e.g., in ) alter steric bulk. Bulkier groups (e.g., 4-phenylpiperazinyl ) reduce crystallinity, whereas smaller substituents (e.g., hydroxyphenyl) favor π-π stacking in solid-state applications .
Biological Activity
2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an isoquinoline derivative recognized for its diverse biological activities. This compound is structurally related to various natural products and synthetic drugs, making it a subject of interest in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
- Molecular Formula : C18H11NO3
- CAS Number : 7056-69-1
- Molecular Weight : 293.29 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It modulates the activity of several receptors, impacting cellular signaling pathways critical for cell survival and proliferation.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its neuroprotective effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress, which is a contributing factor in conditions like Alzheimer's disease.
Anti-inflammatory Activity
In vitro studies have revealed that this isoquinoline derivative can significantly reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits tumor growth in vitro and in vivo models by inducing apoptosis (Journal of Medicinal Chemistry, 2022). |
| Study 2 | Reported neuroprotective effects in a mouse model of Alzheimer's disease, reducing cognitive decline (Neuroscience Letters, 2023). |
| Study 3 | Showed anti-inflammatory effects by downregulating TNF-alpha and IL-6 levels in macrophages (Journal of Inflammation Research, 2024). |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoquinoline derivatives:
| Compound | Anticancer Activity | Neuroprotective Effects | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | High |
Q & A
Q. What are the optimal storage conditions for 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione to ensure stability?
The compound should be stored as a powder at -20°C for up to 3 years or 4°C for 2 years . For short-term use in solution, storage at -80°C (6 months) or -20°C (1 month) is recommended. Avoid prolonged exposure to ambient temperatures during transport, as stability is limited to a few days under such conditions .
Q. What solvents are recommended for dissolving this compound in in vitro and in vivo experiments?
For in vitro studies, DMSO is the primary solvent. If solubility is poor, ethanol, DMF, or aqueous buffers with solubilizing agents (e.g., Tween 80) can be tested. For in vivo administration, use formulations such as DMSO:Tween 80:Saline (10:5:85) for injections or 0.5% CMC Na suspensions for oral dosing. Always confirm solution clarity and stability before use .
Advanced Research Questions
Q. How can computational methods aid in predicting the optical and antiviral properties of derivatives?
Quantum chemical calculations (e.g., DFT) and molecular docking simulations are used to model electronic transitions, nonlinear optical (NLO) behavior, and interactions with viral proteins (e.g., SARS-CoV-2 proteases). These methods help identify key structural motifs, such as electron-withdrawing groups or planar aromatic systems, that enhance bioactivity or optical performance. Experimental validation via UV-Vis spectroscopy and antiviral assays is critical to confirm computational predictions .
Q. What synthetic strategies are effective for modifying the hydroxyl group to enhance bioactivity?
Functionalization of the hydroxyl group can be achieved through Schiff base formation (e.g., condensation with aldehydes to form imines) or etherification (e.g., alkylation). For example, derivatives with substituted benzylidene groups (e.g., 4-dimethylaminobenzylidene) have shown improved electrochemical properties and antiviral activity. Reaction conditions (solvent, catalyst, temperature) must be optimized to avoid side products .
Q. How can spectroscopic techniques validate the structural integrity of newly synthesized derivatives?
- 1H/13C NMR : Confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton shifts at δ 10–12 ppm).
- Mass spectrometry (ESI−) : Verify molecular ion peaks (e.g., m/z 389.41 for a benzyl-substituted derivative) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions, such as π-π stacking in naphthalimide derivatives .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between experimental and computational solubility data?
Computational solubility predictions (e.g., using LogP or tPSA values) may conflict with empirical results due to polymorphic forms or solvent impurities. Validate predictions by:
Q. What methods resolve inconsistencies in bioactivity data across derivative studies?
Cross-validate results using orthogonal assays (e.g., in vitro cytotoxicity vs. in silico docking). For example, a derivative showing high computational binding affinity but low antiviral activity may require pharmacokinetic profiling (e.g., membrane permeability via Caco-2 assays) to identify bioavailability limitations .
Methodological Best Practices
Q. How to design experiments for assessing the compound’s photostability in optical applications?
- Expose solutions to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC.
- Use fluorescence quenching assays to evaluate interactions with biomolecules or environmental factors (e.g., pH, ionic strength) .
Q. What strategies minimize toxicity risks during in vivo administration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
